ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with an ethyl ester, an amino group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-4-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel bioactive molecules and materials with enhanced performance.
Biological Activity
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound known for its potential biological activity, particularly in medicinal chemistry. This article explores its biological interactions, synthesis, and implications for drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrole Ring : A five-membered ring containing nitrogen.
- Amino Group : Positioned at the 3-position, facilitating hydrogen bonding.
- Cyclopropyl Group : Located at the 4-position, enhancing stability and binding affinity.
- Ethyl Ester : At the 2-position, influencing its solubility and reactivity.
The molecular formula is C9H12N2O2 with a molecular weight of approximately 194.23 g/mol. Its structural properties contribute significantly to its biological activity, particularly in modulating enzyme activity and receptor interactions.
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its amino group allows for effective hydrogen bonding with macromolecules, which can modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation. These interactions suggest potential therapeutic applications in drug development.
Table 1: Biological Targets and Activities of this compound
Target Type | Target Name | Mechanism of Action | Reference |
---|---|---|---|
Enzyme | Various Enzymes | Competitive inhibition | |
Receptor | Specific receptors | Allosteric modulation | |
Antimicrobial | Bacterial strains | Inhibition of growth |
Antibacterial Activity
In vitro studies have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (mg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.025 | Moderate |
Escherichia coli | 0.020 | Moderate |
These findings indicate the compound's potential as a lead candidate for developing new antibacterial agents.
Synthesis Pathways
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
- Formation of Enamines : Using suitable carbonyl compounds.
- Cyclization to Pyrrole : Under acidic or basic conditions.
- Esterification : To obtain the ethyl ester form.
Industrial production may utilize advanced techniques such as continuous flow reactors to enhance efficiency and yield.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8(11)7(5-12-9)6-3-4-6/h5-6,12H,2-4,11H2,1H3 |
InChI Key |
IGBRODSRLSQDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C2CC2)N |
Origin of Product |
United States |
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